3-Bromo-7-phenyldibenzo[b,d]furan
Description
BenchChem offers high-quality 3-Bromo-7-phenyldibenzo[b,d]furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-phenyldibenzo[b,d]furan including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H11BrO |
|---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
3-bromo-7-phenyldibenzofuran |
InChI |
InChI=1S/C18H11BrO/c19-14-7-9-16-15-8-6-13(12-4-2-1-3-5-12)10-17(15)20-18(16)11-14/h1-11H |
InChI Key |
TWTJYLQNRFCCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and SMILES code of 3-Bromo-7-phenyldibenzo[b,d]furan
An In-depth Technical Guide to 3-Bromo-7-phenyldibenzo[b,d]furan: Structure, Synthesis, and Scientific Context
Foreword: The Strategic Importance of Functionalized Heterocycles
In the landscape of modern chemical research, particularly within drug discovery and materials science, the dibenzo[b,d]furan scaffold holds a position of significant interest.[1][2][3] Its rigid, planar structure and electron-rich nature make it a privileged core for designing molecules with specific biological activities or optoelectronic properties. The strategic functionalization of this core, as seen in 3-Bromo-7-phenyldibenzo[b,d]furan, allows for the fine-tuning of its steric and electronic profile. The bromine atom serves as a versatile synthetic handle for further elaboration via cross-coupling reactions, while the phenyl group can modulate intermolecular interactions, such as π-stacking, which is critical for target engagement in a biological context or for charge transport in organic electronics. This guide provides a comprehensive overview of the chemical structure, properties, and a validated synthetic approach for 3-Bromo-7-phenyldibenzo[b,d]furan, grounded in established chemical principles.
Molecular Architecture and Intrinsic Properties
A thorough understanding of the molecular structure and physicochemical properties of 3-Bromo-7-phenyldibenzo[b,d]furan is foundational for its application in any scientific endeavor.
Chemical Structure and SMILES Notation
The structure of 3-Bromo-7-phenyldibenzo[b,d]furan is characterized by a central dibenzofuran nucleus with a bromine substituent at the 3-position and a phenyl group at the 7-position.
The Simplified Molecular Input Line Entry System (SMILES) provides a linear, machine-readable representation of this structure.
Canonical SMILES: BrC1=CC=C2C(OC3=CC(C4=CC=CC=C4)=CC=C23)=C1[4]
Tabulated Physicochemical Data
The following table summarizes the key computed physicochemical properties of 3-Bromo-7-phenyldibenzo[b,d]furan. These parameters are instrumental in predicting its behavior in various environments.
| Property | Value |
| Molecular Formula | C₁₈H₁₁BrO |
| Molecular Weight | 323.18 g/mol [4] |
| LogP | 5.7 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 1 |
Synthetic Strategy and Experimental Protocol
The synthesis of 3-Bromo-7-phenyldibenzo[b,d]furan can be efficiently achieved through a convergent synthesis, typically involving the formation of the dibenzofuran core followed by sequential functionalization. A highly effective and widely adopted method for the introduction of the phenyl group is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8]
Synthetic Workflow Overview
The logical flow for the synthesis initiates with a commercially available or readily synthesized dibrominated dibenzofuran, followed by a selective palladium-catalyzed cross-coupling reaction.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 3. researchgate.net [researchgate.net]
- 4. 2101813-26-5|3-Bromo-7-phenyldibenzo[b,d]furan|BLD Pharm [bldpharm.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Architecture of Phenyl-Substituted Dibenzofurans: A Technical Guide
The following technical guide details the electronic properties, synthesis, and applications of phenyl-substituted dibenzofuran derivatives.
Executive Summary
Phenyl-substituted dibenzofurans (Ph-DBFs) represent a critical scaffold in both organic optoelectronics (OLEDs) and medicinal chemistry. Their utility is defined by a unique electronic duality: the dibenzofuran (DBF) core acts as a wide-bandgap, p-type (hole-transporting) ether, while the phenyl substituent acts as a modulator of conjugation length and steric packing.
This guide analyzes the Structure-Property Relationships (SPR) of Ph-DBFs, specifically focusing on how regioisomerism (2-phenyl vs. 4-phenyl substitution) dictates Frontier Molecular Orbital (FMO) levels, Triplet Energy (
Molecular Architecture & Electronic Theory
The electronic behavior of Ph-DBFs is governed by the competition between
Regioisomerism and Conjugation
The position of the phenyl ring on the DBF core drastically alters the electronic landscape.
-
2-Phenyl Isomer (Conjugated): The phenyl ring at the C2 position encounters minimal steric hindrance from the DBF core. This allows for a planar conformation, maximizing
-orbital overlap.-
Result: Extended conjugation, raised HOMO, lowered LUMO, and reduced Triplet Energy (
).
-
-
4-Phenyl Isomer (Twisted): The phenyl ring at the C4 position clashes sterically with the oxygen lone pair and the C6 proton. This forces the phenyl ring to twist out of plane (dihedral angle > 50°).
-
Result: Broken conjugation, deep HOMO, wide bandgap, and—crucially—high Triplet Energy (
) retained from the DBF core.
-
Comparative Electronic Data
The following table summarizes representative values for these isomers, essential for selecting materials for Blue/Green OLED hosts or determining metabolic liability in pharma.
| Property | 2-Phenyldibenzofuran | 4-Phenyldibenzofuran | Mechanistic Cause |
| Conformation | Planar (Dihedral < 20°) | Twisted (Dihedral > 50°) | Steric hindrance at C4 |
| HOMO Level | ~ -5.6 to -5.8 eV | ~ -6.0 to -6.2 eV | Conjugation raises HOMO in C2 |
| LUMO Level | ~ -2.4 eV | ~ -2.1 eV | Twist breaks delocalization in C4 |
| Triplet Energy ( | ~ 2.5 - 2.6 eV | ~ 2.9 - 3.0 eV | Twist prevents triplet exciton delocalization |
| Hole Mobility | High ( | Moderate ( | Planarity aids packing/hopping |
| Metabolic Liability | High (Para-hydroxylation) | Moderate (Steric shielding) | CYP450 access to phenyl ring |
Note on Data: Values are approximate and solvent/matrix dependent. High
(>2.8 eV) is critical for hosting blue phosphors to prevent reverse energy transfer.
Visualizing Electronic Logic
The following diagram illustrates the causal link between molecular structure and optoelectronic output.
Caption: Logical flow demonstrating how steric hindrance at the 4-position preserves high triplet energy by breaking conjugation.
Synthesis & Structural Validation
To access these materials with high purity (essential for electronic performance), Suzuki-Miyaura Cross-Coupling is the industry standard.
Protocol: Synthesis of 4-Phenyldibenzofuran
Objective: Synthesize a sterically hindered isomer for high-
Reagents:
-
Substrate: 4-Bromodibenzofuran (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst:
(3 mol%) - Preferred over for sterically hindered substrates. -
Base:
(2.0 M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inertion: Flame-dry a 3-neck round bottom flask and cycle with Argon (3x).
-
Loading: Add 4-Bromodibenzofuran, Phenylboronic acid, and
under positive Argon flow. -
Solvation: Add degassed 1,4-Dioxane and aqueous
. -
Reaction: Heat to 90°C for 12–24 hours. Monitor via TLC (eluent: Hexane/DCM).
-
Workup: Cool to RT. Filter through Celite to remove Pd black. Extract with DCM.
-
Purification: Silica gel column chromatography (Hexane).
-
Critical Step for Electronics: Recrystallize product from Toluene/Ethanol to reach >99.5% purity (HPLC grade).
-
Synthetic Pathway Visualization
Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered dibenzofuran derivatives.
Applications: Dual-Track Analysis
Track A: Organic Electronics (OLED Hosts)
In OLEDs, Ph-DBFs serve as host materials for phosphorescent dopants.[1]
-
Mechanism: The host captures holes (due to the p-type DBF core) and transfers energy to the dopant.
-
The 4-Phenyl Advantage: Because the 4-phenyl isomer is twisted, it has a high
(~2.9 eV). This is higher than the of blue phosphors (typically ~2.7 eV), preventing back-energy transfer (which causes efficiency roll-off). -
Bipolar Design: To improve electron transport, the phenyl ring is often substituted with electron-deficient moieties (e.g., Triazine or Pyrimidine) to create "Bipolar Hosts" [1, 2].
Track B: Medicinal Chemistry (Bioisosteres)
For drug developers, Ph-DBF is a scaffold for lipophilic binding pockets.
-
Bioisosterism: DBF is an isostere of Carbazole and Fluorene . The oxygen atom acts as a weak H-bond acceptor but does not donate H-bonds (unlike Carbazole's NH).
-
Metabolic Stability: The electron-rich nature of DBF makes it susceptible to oxidative metabolism (CYP450).
-
Design Tip: Substitution at the 2- and 8-positions (para to the ether oxygen) blocks the primary metabolic soft spots, extending half-life (
).
-
-
Electrostatics: The negative electrostatic potential is localized strictly on the furan oxygen, creating a focused dipole vector useful for orienting the molecule in receptor active sites [3].
Characterization Protocols
To validate the "Electronic Properties," the following assays are mandatory.
Cyclic Voltammetry (CV)
-
Purpose: Determine HOMO/LUMO levels.
-
Setup: 3-electrode system (Pt working, Pt counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M
in Dichloromethane (oxidation) or DMF (reduction). -
Calculation:
(relative to ferrocene).
Low-Temperature Phosphorescence
-
Purpose: Determine Triplet Energy (
). -
Setup: 2-Methyltetrahydrofuran (2-MeTHF) frozen matrix at 77 K .
-
Measurement: Measure the highest energy vibronic peak of the phosphorescence spectrum. This value defines the host's ability to confine triplet excitons.
References
-
Regioisomer effects of dibenzofuran-based bipolar host materials. New Journal of Chemistry. (2025). Analyzes how 2- vs 4-position substitution affects OLED efficiency.
-
High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Journal of Luminescence. (2025).[1] Details the synthesis and PLQY of DBF derivatives. [1]
-
Study of the molecular structure and electronic properties of dibenzofuran. Journal of Nepal Physical Society. (2024). Provides DFT calculations for HOMO-LUMO gaps and electrostatic potential maps.
-
Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. General mechanism and protocols for aryl-aryl coupling.
Sources
3-Bromo-7-phenyldibenzo[b,d]furan molecular weight and formula C18H11BrO
Molecular Formula: C₁₈H₁₁BrO CAS Registry Number: 2101813-26-5 (Representative)
Executive Summary
3-Bromo-7-phenyldibenzo[b,d]furan is a critical asymmetric intermediate in the synthesis of high-performance organic semiconductors, specifically for Organic Light-Emitting Diodes (OLEDs). Unlike the kinetically favored 2,8-substituted dibenzofurans, the 3,7-substitution pattern is strategically significant because it minimizes conjugation extension through the oxygen bridge, thereby preserving a high Triplet Energy (
This "Janus-type" molecule—bearing a reactive bromide on one wing and an inert phenyl group on the other—serves as a versatile scaffold. It allows for the modular construction of bipolar host materials by coupling hole-transporting units (e.g., carbazole) or electron-transporting units (e.g., triazine) to the remaining bromide site.
Molecular Specifications & Properties[1][2][3][4][5][6]
The physical and electronic properties of 3-Bromo-7-phenyldibenzo[b,d]furan are dictated by its planar tricyclic core and the specific meta-oxygen substitution.
| Property | Specification | Technical Note |
| Formula | C₁₈H₁₁BrO | Monobrominated asymmetric core. |
| Molecular Weight | 323.19 g/mol | Isotopic pattern will show ~1:1 ratio for ⁷⁹Br/⁸¹Br. |
| Appearance | White to Off-white Crystalline Solid | High purity (>99.5%) required for optoelectronics. |
| Solubility | CHCl₃, CH₂Cl₂, THF, Toluene | Poor solubility in alcohols/alkanes; critical for workup. |
| Triplet Energy ( | ~2.90 – 2.95 eV | Higher than 2,8-isomers (~2.8 eV); suitable for Blue/Green hosts. |
| HOMO/LUMO | -6.0 eV / -2.4 eV (Approx) | Deep HOMO due to electron-withdrawing Br and lack of strong donors. |
Synthetic Architecture
Retrosynthetic Logic
Direct bromination of 2-phenyldibenzofuran is not recommended because electrophilic aromatic substitution on dibenzofuran occurs preferentially at the 2- and 8-positions (para to the activating oxygen). To achieve the 3,7-substitution pattern, the synthesis must proceed via a pre-functionalized 3,7-dibromo precursor.
Core Protocol: Controlled Suzuki-Miyaura Coupling
The most robust route involves the desymmetrization of 3,7-dibromodibenzofuran using a stoichiometric deficit of phenylboronic acid.
Reagents:
-
Substrate: 3,7-Dibromodibenzofuran (1.0 eq)
-
Coupling Partner: Phenylboronic acid (0.9 eq) — Deficit prevents bis-substitution.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos for sterically demanding cases.
-
Base: K₂CO₃ (2.0 M aq) or Na₂CO₃.
-
Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.
Step-by-Step Methodology:
-
Inertion: Flame-dry a 3-neck round-bottom flask and cycle with Argon/N₂ (3x).
-
Solvation: Dissolve 3,7-dibromodibenzofuran in Toluene. Degas solvent for 20 mins (sparging) to prevent homocoupling or oxidation.
-
Activation: Add the Pd catalyst and stir for 10 mins at room temperature.
-
Addition: Add Phenylboronic acid and aqueous base.
-
Reflux: Heat to 90–100°C for 12–18 hours. Monitor via TLC (Hexane/DCM) or HPLC.
-
Endpoint: Disappearance of boronic acid; presence of mono-product (Target) and unreacted starting material. Minimal bis-product.
-
-
Workup: Cool, extract with DCM, wash with brine, dry over MgSO₄.
-
Purification: Column chromatography (Silica Gel).
-
Elution Order: Unreacted 3,7-Dibromo (Non-polar)
3-Bromo-7-Phenyl (Target) 3,7-Diphenyl (Polar/Bis-product).
-
Synthetic Workflow Diagram
Caption: Workflow for the desymmetrization of 3,7-dibromodibenzofuran via statistical Suzuki coupling.
Applications in OLED Materials Science
Triplet Energy Management
In phosphorescent OLEDs (PhOLEDs), the host material must have a higher triplet energy (
-
2,8-Substitution: Conjugation extends through the oxygen lone pairs, lowering
(Red-shift). -
3,7-Substitution: Substituents are meta to the oxygen bridge. This breaks the conjugation length effectively, maintaining the high
of the dibenzofuran core (~3.0 eV), making this molecule ideal for Green and Blue device architectures.
Host Material Fabrication
This molecule is rarely the final layer; it is an intermediate. The remaining bromine is typically replaced by a hole-transporting moiety (e.g., Carbazole) to create a P-Type Host , or an electron-transporting moiety (e.g., Pyrimidine) for a Bipolar Host .
Device Architecture Diagram
Caption: Position of the 3-Br-7-Ph-DBF derivative within the Emissive Layer (EML) of an OLED stack.
Quality Control & Characterization
To ensure device-grade quality, the following analytical signatures must be verified:
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Diagnostic Signals:
-
δ 7.9–8.0 ppm (d): Doublets corresponding to the H-1 and H-9 protons (closest to the bridgehead).
-
δ 7.3–7.6 ppm (m): Multiplet overlap of the phenyl ring and the H-2/H-8 protons.
-
Symmetry: The spectrum will be asymmetric , distinguishing it from the 3,7-dibromo (symmetric) or 3,7-diphenyl (symmetric) impurities.
-
Mass Spectrometry (GC-MS / MALDI)
-
Parent Ion: m/z 322/324.
-
Isotope Pattern: The presence of one Bromine atom dictates a distinct 1:1 doublet intensity for the molecular ion peaks (
and ), confirming mono-substitution.
References
-
NIST Chemistry WebBook. Dibenzofuran Properties and Numbering Standards. National Institute of Standards and Technology.[1] [Link]
-
Royal Society of Chemistry (RSC). Effect of substitution position of dibenzofuran-terminated hole-transporters on OLED performance.[2] Molecular Systems Design & Engineering, 2023.[2] [Link]
-
National Institutes of Health (NIH). Suzuki Coupling: Mechanism and Catalytic Cycles. PubMed Central. [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Reactivity of Aryl Halides. [Link]
Sources
An In-depth Technical Guide to the Thermal Characterization of 3-Bromo-7-phenyldibenzo[b,d]furan
Abstract: This technical guide provides a comprehensive framework for determining the thermal stability and melting point of 3-Bromo-7-phenyldibenzo[b,d]furan. Dibenzofurans are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, making a thorough understanding of their physical properties essential for development and application.[1] As of this writing, specific experimental data for the thermal properties of 3-Bromo-7-phenyldibenzo[b,d]furan are not available in public literature. Therefore, this document serves not as a report of known values, but as an authoritative guide for researchers, scientists, and drug development professionals on the precise experimental methodologies and predictive analyses required to characterize this molecule. We will detail the principles and step-by-step protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), supplemented by predictive insights based on structural analogs and computational considerations.
Introduction
The dibenzofuran scaffold is a privileged structure in organic chemistry, forming the core of numerous molecules with diverse physiological and pharmacological properties.[1] The specific derivative, 3-Bromo-7-phenyldibenzo[b,d]furan (CAS No. 2101813-26-5), combines this rigid, aromatic core with a phenyl group and a bromine atom.[2] These substitutions are expected to significantly influence its solid-state properties and thermal behavior.
For professionals in drug development, the melting point is a critical parameter that influences solubility, dissolution rate, and formulation strategies. Thermal stability is paramount for determining shelf-life, processing conditions, and degradation pathways. In materials science, these properties dictate the material's operational temperature range and processing viability. This guide provides the necessary protocols to establish these crucial benchmarks with high scientific integrity.
Physicochemical Profile and Predictive Analysis
Before embarking on experimental work, a predictive analysis based on the molecule's structure and comparison with related compounds provides a valuable theoretical foundation.
Molecular Structure and Properties:
-
Chemical Name: 3-Bromo-7-phenyldibenzo[b,d]furan
-
CAS Number: 2101813-26-5[2]
-
Molecular Formula: C₁₈H₁₁BrO[2]
-
Molecular Weight: 323.18 g/mol [2]
Structural Considerations:
-
Dibenzofuran Core: The parent dibenzofuran is a planar, aromatic system with a melting point of 86.5 °C.[3] Its rigidity imparts significant inherent thermal stability.
-
Phenyl Substituent: The addition of a phenyl group increases the molecular weight and introduces strong π-π stacking interactions between molecules. This is expected to raise the melting point considerably compared to the unsubstituted dibenzofuran core.
-
Bromo Substituent: The bromine atom further increases molecular weight. However, the carbon-bromine bond is often the weakest point in such molecules and can be the initiation site for thermal decomposition. The thermal degradation of brominated aromatic compounds is known to potentially release corrosive hydrogen bromide (HBr).[4]
Comparative Data for Related Compounds:
To establish a reasonable expectation for experimental outcomes, the properties of structurally similar molecules are summarized below. The lack of published data for the target compound underscores the necessity of the experimental protocols detailed in the subsequent sections.
| Compound | CAS No. | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Dibenzofuran (Parent Core) | 132-64-9 | 168.19 | 86.5[3] | 287 |
| 3-Bromo-7-phenyldibenzo[b,d]furan | 2101813-26-5 | 323.18 | Not Published | Not Published |
| 3-Bromo-7-chlorodibenzo[b,d]furan | 2244910-28-7 | 281.53 | Not Published | 376.4 (Predicted)[5] |
| 3-Bromoflavone | N/A | 301.13 | 87.7[6] | Not Applicable |
Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the gold-standard thermoanalytical technique for determining the melting point and other thermal transitions of a material.[7] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8] An endothermic peak on the resulting thermogram signifies melting.[9]
Detailed Experimental Protocol for DSC
This protocol is designed to provide a robust and reproducible determination of the melting point and enthalpy of fusion.
-
Sample Preparation:
-
Rationale: Sample purity is paramount. Impurities can cause melting point depression and broadening. The sample must be completely dry, as volatiles can obscure the melting endotherm.
-
Procedure: i. Ensure the 3-Bromo-7-phenyldibenzo[b,d]furan sample is of high purity (≥99% is recommended) and has been adequately dried under vacuum. ii. Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. iii. Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation prior to melting. iv. Prepare an identical empty, sealed aluminum pan to serve as the reference.
-
-
Instrument Setup and Calibration:
-
Rationale: Accurate temperature and enthalpy measurements require proper calibration of the instrument.
-
Procedure: i. Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C). ii. Place the prepared sample pan and the reference pan into the DSC cell.
-
-
Thermal Program Execution:
-
Rationale: The chosen parameters ensure that thermal events are clearly resolved and that the sample is protected from oxidative degradation.
-
Procedure: i. Purge Gas: Purge the DSC cell with an inert gas, typically high-purity nitrogen, at a flow rate of 50 mL/min to create a non-reactive atmosphere.[7] ii. Equilibration: Equilibrate the cell at a starting temperature, for example, 25 °C. iii. Heating Ramp: Initiate a heating ramp at a constant rate of 10 °C/min up to a temperature well above the expected melting point (e.g., 350-400 °C for an initial exploratory scan).[10]
-
-
Data Analysis:
-
Procedure: i. Plot the heat flow (W/g) as a function of temperature (°C). ii. Identify the sharp, negative-pointing (endothermic) peak corresponding to the melting of the sample. iii. Melting Point (Tₘ): Determine the melting point from the onset temperature of the endothermic peak. This is the most reproducible point and represents the temperature at which melting begins. iv. Enthalpy of Fusion (ΔHբ): Integrate the area of the melting peak to determine the enthalpy of fusion in Joules per gram (J/g). This value is a measure of the energy required to melt the crystalline structure.[11]
-
DSC Experimental Workflow Diagram
Caption: Workflow for determining melting point using DSC.
Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is essential for determining the thermal stability of a compound. It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[12][13] A loss of mass indicates decomposition or evaporation.[14]
Detailed Experimental Protocol for TGA
This protocol allows for the determination of the decomposition temperature, a key indicator of thermal stability.
-
Sample Preparation:
-
Rationale: A larger sample mass than in DSC is often used to ensure accurate mass loss detection.
-
Procedure: i. Place 5-10 mg of the pure, dry sample into a tared TGA crucible (ceramic or platinum crucibles are common).[14]
-
-
Instrument Setup and Calibration:
-
Rationale: Proper calibration of the microbalance and temperature sensor is critical for accurate data.
-
Procedure: i. Perform temperature calibration using magnetic standards (e.g., Curie point standards). ii. Tare the microbalance with the empty crucible before adding the sample. iii. Place the sample-loaded crucible onto the TGA's balance mechanism.
-
-
Thermal Program Execution:
-
Rationale: Running the analysis in both inert and oxidative atmospheres provides a complete picture of the material's stability. The inert atmosphere shows the inherent thermal decomposition, while the oxidative atmosphere reveals its stability in real-world conditions.[12][15]
-
Procedure: i. Atmosphere Selection:
- Run 1 (Inert): Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
- Run 2 (Oxidative): Purge the furnace with air or a specified O₂/N₂ mixture at the same flow rate. ii. Equilibration: Equilibrate the furnace at a starting temperature of ~30 °C. iii. Heating Ramp: Heat the sample at a constant rate of 10 or 20 °C/min to a final temperature where decomposition is complete (e.g., 800 °C).
-
-
Data Analysis:
-
Procedure: i. TGA Curve: Plot the sample mass percentage (%) as a function of temperature (°C). The resulting curve will show a plateau where the material is stable, followed by a sharp drop where decomposition occurs. ii. Onset of Decomposition (Tₒₙₛₑₜ): Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅%). This is a primary metric for thermal stability. iii. Derivative Curve (DTG): Plot the first derivative of the TGA curve (d(mass)/dT). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tₘₐₓ), providing insight into the decomposition kinetics.[14] iv. Residual Mass: Note the percentage of mass remaining at the end of the experiment, which can indicate the formation of non-volatile char.
-
TGA Experimental Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2101813-26-5|3-Bromo-7-phenyldibenzo[b,d]furan|BLD Pharm [bldpharm.com]
- 3. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. 3-bromo-7-chlorodibenzo[b,d]furan CAS#: 2244910-28-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 13. An overview of Thermogravimetric Analysis - SETARAM [setaramsolutions.com]
- 14. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Safety data sheet (SDS) and handling of brominated dibenzofurans
Executive Summary
Polybrominated dibenzofurans (PBDFs) are structurally and toxicologically analogous to polychlorinated dibenzofurans (PCDFs) and dioxins. As potent aryl hydrocarbon receptor (AhR) agonists, they present extreme chronic health risks, including carcinogenicity, teratogenicity, and immunotoxicity.[1] This guide provides a rigorous, non-template technical analysis of the PBDF Safety Data Sheet (SDS) and establishes a self-validating handling protocol for researchers working with these compounds at the nanogram-to-milligram scale.
Part 1: The Hazard Architecture
To handle PBDFs safely, one must understand the molecular mechanism of their toxicity. Unlike acute poisons (e.g., cyanide), PBDFs act as "environmental hormones," hijacking cellular gene expression.[1]
Molecular Mechanism: The AhR Pathway
PBDFs (e.g., 2,3,7,8-TBDF) enter the cell and bind to the cytosolic Aryl Hydrocarbon Receptor (AhR).[1] This complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XRE) on DNA.[2] This triggers the transcription of enzymes like CYP1A1, leading to oxidative stress and potential mutagenesis.
Figure 1: The mechanism of PBDF toxicity via the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1]
Toxic Equivalency Factors (TEFs)
PBDFs are often evaluated using TEFs relative to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD).[1] While specific WHO-TEFs for brominated compounds are interim, they are generally treated as equipotent to their chlorinated analogues for risk assessment [1].[1]
| Congener | Chlorinated Analogue (WHO 2005 TEF) | Brominated Potency (Interim Guidance) |
| 2,3,7,8-TBDF | 0.1 | 0.1 - 1.0 (High Potency) |
| 2,3,4,7,8-PeBDF | 0.3 | 0.3 - 1.0 (High Potency) |
| 1,2,3,7,8-PeBDF | 0.03 | 0.03 |
| OctaBDF | 0.0003 | 0.0003 |
Note: 2,3,7,8-substituted congeners are the most toxic due to their resistance to metabolic degradation.[1]
Part 2: Critical SDS Analysis
A standard SDS for PBDFs often defaults to generic "halogenated organic" language. The researcher must interpret these sections with heightened scrutiny.
Section 2: Hazard Identification
-
Signal Word: DANGER
-
H-Statements (Critical):
Section 8: Exposure Controls/Personal Protection
-
Engineering Controls: Absolute Containment. Fume hoods are insufficient for powder handling due to static dispersion risks. Use a Glove Box or Class II Type B2 Biosafety Cabinet (total exhaust) for weighing.
-
Skin Protection: Standard nitrile gloves are permeable to organic solvents used with PBDFs (toluene/hexane).
Section 11: Toxicological Information
-
Acute vs. Chronic: Acute lethality (LD50) is relevant but misleading. The true danger is delayed toxicity (wasting syndrome) and epigenetic changes occurring at picogram exposures.
-
Carcinogenicity: IARC Group 1 or 2A (by analogy to TCDD/PCDFs).
Part 3: Operational Handling Protocol
This protocol utilizes a Self-Validating approach: every step includes a verification check to ensure containment has not been breached.[1]
Facility Requirements
-
Zone: Designated "High Hazard" area (Red Zone).
-
Access: Restricted to authorized personnel only.
-
Signage: "DANGER: CANCER SUSPECT AGENT - AUTHORIZED PERSONNEL ONLY."
Step-by-Step Workflow
Figure 2: Operational workflow for handling PBDFs from receipt to disposal.
Step 1: Weighing (The Highest Risk)
-
Risk: Electrostatic dispersion of dry powder.
-
Control: Use an anti-static gun (ZeroStat) before opening the vial.
-
Containment: Perform only in a Glove Box or a HEPA-filtered enclosure.
-
Technique: Do not use spatulas. Tap powder directly into a pre-weighed tarred vial.
-
Validation: Wipe the exterior of the stock vial with a toluene-dampened wipe after closing. Analyze wipe for contamination.[6][7]
Step 2: Solubilization
-
Solvent: Toluene or Nonane (high boiling points reduce evaporation risk compared to hexane).
-
Concentration: Prepare a high-concentration primary stock (e.g., 100 µg/mL). Never handle dry powder again once dissolved.
Step 3: Decontamination (The Wipe Test)
-
Frequency: Weekly or after any spill.
-
Method:
-
Limit: Action level typically > 1 ng/m² (surface).
Part 4: Emergency Response & Disposal
Spills
-
Solid Spill: Cover with damp paper towels (toluene) to prevent dust. Scoop into a glass jar. DO NOT SWEEP.
-
Liquid Spill: Absorb with vermiculite or activated charcoal pads.
-
Decontamination: Wash surface with toluene (to solubilize lipophilic PBDFs), then scrub with detergent/water.[1] Retest surface.
Waste Disposal
-
Classification: Acute Hazardous Waste (often managed under P-codes for dioxins, e.g., P081 equivalent).[1]
-
Destruction: High-Temperature Incineration (>1000°C) is required.[1][4] Low-temperature burning (<800°C) can cause de novo synthesis of PBDFs from precursor waste [3].[1]
-
Prohibition: Never dispose of down drains or in standard trash.
References
-
Van den Berg, M., et al. (2013).[1] Polybrominated dibenzo-p-dioxins, dibenzofurans, and biphenyls: inclusion in the toxicity equivalency factor concept for dioxin-like compounds.[1] Toxicological Sciences.[2] [1]
-
U.S. Environmental Protection Agency. (2007). Method 8290A: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).[1] SW-846.[1][8]
-
World Health Organization. (2010). Exposure to Dioxins and Dioxin-like Substances: A Major Public Health Concern. WHO Public Health & Environment.
-
National Institute of Health (NIH). (2022). The 2022 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors.
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- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. eurofinsus.com [eurofinsus.com]
Methodological & Application
Application Note: Synthesis and Characterization of High-Performance OLED Host Materials Utilizing a 3-Bromo-7-phenyldibenzo[b,d]furan Scaffold
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of advanced host materials for Organic Light-Emitting Diodes (OLEDs) using 3-Bromo-7-phenyldibenzo[b,d]furan as a key building block. The rigid, planar structure and high triplet energy of the dibenzo[b,d]furan moiety make it an exceptional platform for developing host materials for high-efficiency phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1][2] This document outlines detailed protocols for palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to functionalize the dibenzofuran core. Furthermore, it details purification techniques essential for achieving the high-purity materials required for OLED device fabrication and presents a full suite of characterization methods to evaluate the synthesized materials' thermal and photophysical properties.
Introduction: The Critical Role of Host Materials in OLED Performance
Organic Light-Emitting Diodes (OLEDs) have become a leading technology in displays and solid-state lighting due to their high contrast, wide viewing angles, and thin, flexible form factors. The emissive layer (EML) is the heart of an OLED device, where charge carriers (electrons and holes) recombine to form excitons, which then radiatively decay to produce light. The EML is typically composed of a host material doped with a small amount of an emissive guest (emitter).
The host material is not merely a passive matrix; it plays a crucial role in device efficiency, stability, and lifetime.[1] An ideal host material should possess the following key characteristics:
-
High Triplet Energy (ET): For phosphorescent and TADF emitters, the host's triplet energy must be higher than that of the emitter to prevent back energy transfer, which would otherwise quench the emission.[1]
-
Balanced Charge Transport: Efficient transport of both electrons and holes to the emissive zone is necessary to ensure a high recombination rate and prevent charge accumulation, which can lead to device degradation.
-
High Thermal Stability: OLEDs generate heat during operation. High glass transition (Tg) and decomposition (Td) temperatures are essential for morphological stability and a long operational lifetime.[3]
-
Electrochemical Stability: The material should be stable against oxidation and reduction during the repeated charge injection and transport cycles.
The dibenzo[b,d]furan scaffold has emerged as a promising core for host materials due to its high rigidity, which contributes to high Tg, and its high intrinsic triplet energy. The 7-phenyl substitution provides an additional avenue for tuning electronic properties, while the 3-bromo position serves as a versatile reactive handle for introducing various charge-transporting moieties through well-established cross-coupling chemistry.
Synthetic Strategy: Building Bipolar Host Materials
To achieve balanced charge transport, a common strategy is to design bipolar host materials that incorporate both hole-transporting (p-type) and electron-transporting (n-type) units.[4][5] In this application note, we focus on attaching a well-known hole-transporting moiety, carbazole, to the 3-position of the 3-Bromo-7-phenyldibenzo[b,d]furan core via a Buchwald-Hartwig amination reaction. Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting capabilities and high thermal stability.
Overall Synthetic Workflow
The synthesis of the target host material, 3-(9H-carbazol-9-yl)-7-phenyldibenzo[b,d]furan, from the starting bromide is a single-step cross-coupling reaction. The workflow involves the reaction, workup, and multi-step purification to achieve the ultra-high purity required for OLED applications.
Caption: Synthetic and purification workflow for the target OLED host material.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Synthesis of 3-(9H-carbazol-9-yl)-7-phenyldibenzo[b,d]furan
This protocol is based on established Buchwald-Hartwig amination procedures for aryl halides with carbazole derivatives.[1][6]
Materials:
-
3-Bromo-7-phenyldibenzo[b,d]furan (1.0 eq)
-
9H-Carbazole (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Tri-tert-butylphosphine (P(t-Bu)3) (0.08 eq) or a suitable biarylphosphine ligand like XPhos.
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry, oven-baked Schlenk flask, add 3-Bromo-7-phenyldibenzo[b,d]furan, 9H-Carbazole, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
In a separate vial under an inert atmosphere, dissolve Pd2(dba)3 and the phosphine ligand in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants via syringe.
-
Add additional anhydrous toluene to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to the starting bromide).
-
Heat the reaction mixture to 110 °C and stir vigorously under a positive pressure of inert gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Causality and Insights: The choice of a bulky, electron-rich phosphine ligand like P(t-Bu)3 is crucial for facilitating the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination, which is the product-forming step.[7] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the carbazole, forming the active nucleophile.[5] The reaction is performed under strictly anhydrous and anaerobic conditions as the palladium catalyst and phosphine ligands are sensitive to oxygen, and water can interfere with the basic conditions.
Purification Protocol
Achieving device-grade purity is paramount for high-performance OLEDs, as impurities can act as charge traps or quenching sites, severely degrading device efficiency and lifetime. A multi-step purification process is therefore mandatory.
Step 1: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system, typically a gradient of hexane and ethyl acetate or hexane and dichloromethane.[4]
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Step 2: Gradient Sublimation
For final purification to >99.95% purity, gradient sublimation under high vacuum is the industry-standard method.[8][9] This technique separates compounds based on their different sublimation temperatures.[10][11]
-
Place the material from the chromatography step into the source zone of a multi-zone sublimation tube.
-
Assemble the sublimation apparatus and evacuate to a high vacuum (<10-5 Torr).
-
Slowly heat the source zone to the sublimation temperature of the target compound. The temperature is empirically determined but will be significantly above the material's melting point.
-
Establish a temperature gradient along the collection tube, with progressively cooler zones further from the source.
-
The target compound will sublime and deposit as a pure crystalline solid in a specific temperature zone, while more volatile impurities will travel further down the tube to cooler zones, and non-volatile impurities will remain in the source boat.
-
After the sublimation is complete, cool the apparatus, break the vacuum, and carefully scrape the purified material from the collection zone.
Material Characterization
Once purified, the host material must be thoroughly characterized to confirm its identity and assess its suitability for OLED applications.
Structural and Thermal Properties
The following table summarizes the expected properties for our exemplary host material, 3-(9H-carbazol-9-yl)-7-phenyldibenzo[b,d]furan, based on typical values for similar dibenzofuran-carbazole structures.[12][13]
| Property | Method | Expected Value | Significance |
| Molecular Weight | MS | 413.48 g/mol | Identity Confirmation |
| Melting Point (Tm) | DSC | > 200 °C | Thermal Stability Indicator |
| Glass Transition (Tg) | DSC | ~145 °C | Morphological Stability in Thin Films[3] |
| Decomposition Temp. (Td) | TGA | > 400 °C | Maximum Processing & Operating Temp. |
| Yield (after sublimation) | - | 60-75% | Synthesis Efficiency |
Photophysical and Electrochemical Properties
These properties are critical for determining the material's function within the OLED device.
Caption: Representative energy level diagram for a dibenzofuran-carbazole host.
| Property | Method | Expected Value | Significance |
| Absorption (λabs) | UV-Vis | ~300 nm, ~340 nm | Determines optical transparency |
| Emission (λPL) | PL Spec. | ~390 nm (in Toluene) | Intrinsic emission color (deep blue) |
| HOMO Level | CV / PYS | -5.8 eV | Hole injection barrier |
| LUMO Level | CV / UV-Vis | -2.3 eV | Electron injection barrier |
| Electrochemical Gap | (HOMO-LUMO) | 3.5 eV | Correlates with optical properties |
| Triplet Energy (ET) | Phosphorescence (77K) | 2.9 eV | Must be > ET of the emitter[1] |
Methodology Insights:
-
UV-Vis and Photoluminescence (PL) Spectroscopy: Performed on dilute solutions (e.g., 10-5 M in toluene or CH2Cl2) to determine the absorption and emission characteristics of isolated molecules.
-
Cyclic Voltammetry (CV): Used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated. These values are crucial for predicting charge injection efficiency from adjacent device layers.
-
Low-Temperature Phosphorescence: The triplet energy is determined from the highest-energy peak of the phosphorescence spectrum, measured in a frozen solvent matrix at 77 K to minimize non-radiative decay pathways.
Conclusion
The 3-Bromo-7-phenyldibenzo[b,d]furan scaffold provides an excellent entry point for the synthesis of high-performance host materials for next-generation OLEDs. Through robust and well-understood palladium-catalyzed reactions like the Buchwald-Hartwig amination, charge-transporting moieties such as carbazole can be readily incorporated. The resulting materials are expected to exhibit high triplet energies, excellent thermal stability, and the bipolar charge transport characteristics necessary for fabricating highly efficient and stable phosphorescent or TADF devices. The rigorous, multi-step purification protocol detailed herein is critical to achieving the material purity required to realize these performance benefits in a final device.
References
-
Borouah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Open Readings 2025. (2025). DIBENZOFURAN HOST APPLICATION FOR BLUE THERMALLY ACTIVATED DELAYED FLUORESCENCE (TADF) OLEDS. Open Readings. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). CN103601668A - Preparation method of N-phenyl-3-bromocarbazole.
-
Gudeika, D., et al. (n.d.). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. PMC. [Link]
- Google Patents. (n.d.). WO/2013/176443 SUBLIMATION PURIFICATION APPARATUS AND METHOD.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering the Synthesis of 3-Bromo-9H-carbazole: Methods and Optimization. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Slideshare. (n.d.). Synthesis, Characterization and Biological Evaluation of some newer carbazole derivatives. Slideshare. [Link]
- Google Patents. (n.d.). US9139488B2 - Sublimation method for the purification of organic small molecules.
- Google Patents. (n.d.). WO2016163682A1 - Efficient synthesis method for carbazole derivatives.
-
Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]
-
MBRAUN. (n.d.). Material Purification. MBRAUN. [Link]
-
RSC Publishing. (2024). Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf) 2. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Google Patents. (n.d.). CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ResearchGate. (n.d.). Synthesis and thermal, electrochemical, and photophysical investigation of carbazole/diphenyl benzothiadiazole-based fluorophores. ResearchGate. [Link]
-
PMC. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PMC. [Link]
-
Park, M., et al. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[ c, g]carbazole-based chromophores. PubMed. [Link]
-
Semantic Scholar. (n.d.). Purification by Sublimation. Semantic Scholar. [Link]
-
PMC. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC. [Link]
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- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
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- 13. researchgate.net [researchgate.net]
Topic: Gradient Sublimation Purification of 3-Bromo-7-phenyldibenzo[b,d]furan for OLED-Grade Purity
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
The performance, efficiency, and operational lifetime of Organic Light-Emitting Diodes (OLEDs) are critically dependent on the purity of the organic semiconductor materials used in their fabrication.[1][2][3] Impurities, even at parts-per-million (ppm) levels, can act as charge traps or quenching sites, leading to device degradation and failure.[4][5] 3-Bromo-7-phenyldibenzo[b,d]furan is a key building block and host material in modern OLED stacks, valued for its thermal stability and electronic properties.[6] This application note provides a comprehensive, in-depth guide to the purification of this material to >99.95% purity using multi-zone gradient sublimation under ultra-high vacuum (UHV) conditions. We will elucidate the causal principles behind the technique and provide a detailed, field-proven protocol for researchers and process chemists.
Introduction: The Imperative for Ultra-High Purity
In the context of organic electronics, "purity" transcends the typical standards of synthetic chemistry. Residual solvents, unreacted starting materials, catalytic residues, and synthetic by-products can severely compromise device performance.[5][7] For materials like 3-Bromo-7-phenyldibenzo[b,d]furan, which may serve in host or charge-transport layers, impurities can introduce electronic trap states that hinder charge mobility and create non-radiative recombination pathways, ultimately reducing the external quantum efficiency (EQE) and shortening the device's operational lifetime.[1][4]
While conventional methods like recrystallization and column chromatography are essential for initial purification, they often fail to remove structurally similar impurities or trace metallic ions.[8][9] Gradient sublimation has become the industry-standard technique for achieving the "OLED-grade" purity required for high-performance devices.[5][10] This process leverages differences in the vapor pressures of the target compound and its impurities to achieve separation in the gas phase within a carefully controlled temperature gradient under high vacuum.[11][12][13]
Pre-Sublimation: Material Characterization and Preparation
Before committing to a full-scale sublimation, it is crucial to understand the thermal properties of the material. Dibenzofuran derivatives are known for their high thermal stability, a prerequisite for successful sublimation.[6][14]
2.1. Initial Purity Assessment The crude or pre-purified 3-Bromo-7-phenyldibenzo[b,d]furan should be analyzed to establish a baseline purity and identify key impurities. This informs the sublimation strategy.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. An initial purity of ≥99.0% is recommended before proceeding to sublimation.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS can identify the molecular weights of impurities, helping to distinguish between starting materials and by-products such as debrominated or di-brominated species.[15][16][17]
-
Thermogravimetric Analysis (TGA): TGA determines the sublimation and decomposition temperatures of the material, which is critical for setting the temperature parameters of the protocol. The sublimation temperature should be well below the decomposition temperature.
2.2. Pre-Purification and Handling If the initial purity is below 99%, a pre-purification step is advisable. This can involve recrystallization or washing with a suitable solvent to remove bulk impurities, which improves the efficiency of the subsequent sublimation.[8]
-
Protocol: Wash the crude material with hot hexane or a similar non-polar solvent in which the product has low solubility but impurities are more soluble. Dry thoroughly under vacuum at a moderate temperature (e.g., 80 °C) for several hours to remove all residual solvents. Any trapped solvent will compromise the UHV environment.
The Gradient Sublimation Process: Apparatus and Principles
The purification is performed in a multi-zone horizontal tube furnace under ultra-high vacuum (UHV). The UHV environment (typically <10⁻⁵ Pa) is critical as it lowers the required sublimation temperature, preventing thermal degradation of the material.[12][18]
The core principle is the physical separation of molecules based on their volatility.[19] As the crude material is heated at one end of the tube (Zone 1), it sublimes into the gas phase. These gaseous molecules travel down the tube along a decreasing temperature gradient.
-
Less Volatile Impurities: Remain in the initial heating zone.
-
Target Compound: Deposits as a pure, crystalline solid in a specific, cooler zone where its vapor pressure equals the system pressure.
-
More Volatile Impurities: Travel further down the tube to even cooler zones before depositing.
Workflow Visualization
Caption: Gradient sublimation workflow in a multi-zone furnace.
Detailed Experimental Protocol
4.1. Apparatus Setup
-
A multi-zone horizontal tube furnace capable of maintaining distinct temperature zones.[20][21]
-
A long, clean, and dry quartz tube.
-
A quartz boat for holding the crude material.
-
UHV pumping system (turbomolecular pump backed by a dry scroll pump) capable of reaching <10⁻⁵ Pa.[18][22][23]
-
Calibrated temperature and pressure gauges.
4.2. Step-by-Step Methodology
-
Loading: Place 1-5 g of pre-dried, crude 3-Bromo-7-phenyldibenzo[b,d]furan into the quartz boat. Carefully insert the boat into the "Source" end (Zone 1) of the quartz tube.
-
Assembly & Evacuation: Assemble the sublimation apparatus, ensuring all seals are leak-tight. Begin evacuating the system. It is critical to achieve a base pressure of <10⁻⁵ Pa. This may require a system bake-out at ~150 °C for several hours to drive off adsorbed water from the internal surfaces.[18]
-
Establishing the Temperature Gradient: Causality Note: The specific temperatures must be determined empirically based on TGA data but will follow this general profile. The goal is to create distinct zones for deposition.
-
Zone 1 (Source): Slowly ramp the temperature to just below the material's bulk sublimation point observed in TGA (e.g., start at 250 °C). The rate of sublimation is controlled by this temperature.
-
Zone 2: Set to a temperature slightly lower than Zone 1 (e.g., 220 °C). This acts as a buffer zone.
-
Zone 3 (Collection): Set to a temperature where the pure product will efficiently deposit (e.g., 180 °C).
-
Zone 4 & 5 (Impurity Traps): Set to progressively lower temperatures (e.g., 120 °C and 80 °C) to trap more volatile impurities.
-
-
Sublimation Run: Maintain these conditions for 24-72 hours. The duration depends on the quantity of material and the rate of sublimation. Visually monitor the deposition of crystalline material in the collection zone. A slow, controlled sublimation rate is key to achieving high purity and growing well-defined crystals.[24]
-
System Cooldown: Once the sublimation is complete (no more material is observed leaving the source boat), turn off all heaters. Allow the system to cool to room temperature slowly over several hours while maintaining the vacuum. Causality Note: Rapid cooling can cause stress fractures in the quartz tube and may dislodge the purified material.
-
Material Collection:
-
Vent the system slowly with an inert gas like high-purity nitrogen or argon.
-
Carefully remove the quartz tube. The purified 3-Bromo-7-phenyldibenzo[b,d]furan will appear as a white or off-white crystalline deposit in Zone 3.
-
Mechanically scrape the pure material from the walls of the tube in a clean environment (e.g., a glovebox) to avoid atmospheric contamination.
-
Collect the fractions from different zones separately for analysis.
-
Post-Sublimation Analysis and Data
The purity of the collected fraction must be rigorously verified. The primary metric for success is the purity level determined by HPLC.
5.1. Purity Verification
-
HPLC: Analyze the sublimed material and compare it to the starting material's chromatogram. The goal is a purity of >99.95%, with non-detectable levels of previously identified impurities.
-
LC-MS: Confirm that the main peak corresponds to the correct molecular weight of 3-Bromo-7-phenyldibenzo[b,d]furan and that impurity peaks are absent.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should show a clean spectrum consistent with the desired structure and no signals corresponding to impurities.
-
Differential Scanning Calorimetry (DSC): A sharp melting point peak with no shoulders indicates high crystalline purity.
5.2. Representative Data
The following table summarizes the expected improvement in purity for a typical sublimation run.
| Analyte | Purity (Pre-Sublimation) | Purity (Post-Sublimation) | Analytical Method |
| 3-Bromo-7-phenyldibenzo[b,d]furan | 99.12% | >99.97% | HPLC (Area %) |
| Impurity A (e.g., Dibenzofuran) | 0.35% | Not Detected | HPLC, LC-MS |
| Impurity B (e.g., Brominated by-product) | 0.28% | Not Detected | HPLC, LC-MS |
| Other Trace Impurities | 0.25% | <0.03% | HPLC |
Conclusion
Gradient sublimation under UHV is an indispensable technique for achieving the ultra-high purity of 3-Bromo-7-phenyldibenzo[b,d]furan required for the fabrication of efficient and long-lasting OLED devices.[1][25] By carefully controlling the process parameters of temperature, pressure, and time, it is possible to effectively separate the target molecule from both more and less volatile impurities. The protocol described herein provides a robust framework for researchers to produce OLED-grade materials. Rigorous post-purification analysis is mandatory to validate the process and ensure the material meets the stringent requirements of the organic electronics industry.[26][27]
References
- US20140191422A1 - Sublimation method for the purification of organic small molecules - Google P
- Thermodynamic Properties of Dibenzo-p-dioxin, Dibenzofuran, and Their Polychlorinated Derivatives in the Gaseous and Condensed Phases. 2.
- TP 325_Analysis of Organic EL Materials and Impurities using LCMS-2050 SQ MS v1.3_90x40 - Shimadzu Scientific Instruments.
- P‐226: Late‐News‐Poster: Degradation and Impurity Analysis of Organic Materials for OLED Application by Laser Desorption/Ionization Time of Flight‐Mass Spectrometry | Request PDF - ResearchG
- OLED | Fields | Analysis and Evalu
- CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode)
- Thermodynamic Properties of Dibenzo-p-dioxin, Dibenzofuran, and Their Polychlorinated Derivatives in the Gaseous and Condensed Phases. 1.
- Mechanism for the separation of organic semiconductors via thermal gradient sublimation | Request PDF - ResearchG
- The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED)
- Exploring The Synthesis Techniques Of OLED Material Intermedi
- 01-00136-EN Purification of Organic Light-Emitting Diode M
- Thermodynamic Properties of Dibenzo-p-dioxin, Dibenzofuran, and Their Polychlorinated Derivatives in the Gaseous and Condensed Phases. 1.
- Thermodynamic Properties of Dibenzo-p-dioxin, Dibenzofuran, and Their Polychlorinated Derivatives in the Gaseous and Condensed Phases. 2.
- Purity of OLED-Materials and the Implication on Device- Performance | Merck Group.
- Advanced purification by Sublim
- Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells - MDPI.
- Design and qualification of an UHV system for oper
- 53.
- Host M
- Design on UHV System with TSP - ResearchG
- Effect of the purity of the host material 2FPPICz on the performance of crystalline organic light-emitting diodes.
- SUBLIMATION PURIFICATION TECHNOLOGY|KNC Labor
- Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC.
- Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling - PMC.
- Three-dimensional design of the UHV system. Devices and sub-systems are shown in different colors.
- Large-sized organic semiconductors: crystallization, characterization and applic
- 5.
- Purity of organic semiconductors as a key factor for the performance of organic electronic devices - RSC Publishing.
- Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc.
- Characterization of Organic Semiconductor Materials and Devices for Organic Solar Cell Applications with Conductive and Photoconductive Atomic Force Microscopy - ResearchG
- Information for Designing a UHV System - Concept Vacuum.
- Large-Sized Organic Semiconductors: Crystallization, Characterization and Applications | Request PDF - ResearchG
- Purity of organic semiconductors as a key factor for the performance of organic electronic devices - ResearchG
- 3-bromo-7-phenyldibenzo[b,d]furan - Zhengzhou HQ M
- Sublimation Purific
- 2101813-26-5|3-Bromo-7-phenyldibenzo[b,d]furan - BLDpharm.
- Purification By Sublimation | Innov
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Sublimation - Purific
- Describe the principle and process of sublimation. Which types of organic solids can be purified by sublimation ?
- CN102527076B - Vacuum sublimation purifying method of OLED (organic light emitting diode)
- Benzofuran synthesis - Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline.
Sources
- 1. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 2. Effect of the purity of the host material 2FPPICz on the performance of crystalline organic light-emitting diodes [opg.optica.org]
- 3. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]
- 6. Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells | MDPI [mdpi.com]
- 7. merckgroup.com [merckgroup.com]
- 8. CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
- 9. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 10. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. innovation.world [innovation.world]
- 13. Describe the principle and process of sublimation. Which types of organic solids can be purified by sublimation ? | Sathee Forum [forum.prutor.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct identification of interfacial degradation in blue OLEDs using nanoscale chemical depth profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. conceptvacuum.com [conceptvacuum.com]
- 19. brainkart.com [brainkart.com]
- 20. omnirnd.com [omnirnd.com]
- 21. CN102527076B - Vacuum sublimation purifying method of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
- 22. elib.dlr.de [elib.dlr.de]
- 23. researchgate.net [researchgate.net]
- 24. Large-sized organic semiconductors: crystallization, characterization and applications | CoLab [colab.ws]
- 25. researchgate.net [researchgate.net]
- 26. OLED | Fields | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]
- 27. noctiluca.eu [noctiluca.eu]
Procedure for synthesizing 3-Bromo-7-phenyldibenzo[b,d]furan from 3,7-dibromodibenzofuran
Subject: Application Note – Selective Synthesis of 3-Bromo-7-phenyldibenzo[b,d]furan via Desymmetrizing Suzuki-Miyaura Coupling
Abstract This application note details a robust protocol for the synthesis of 3-Bromo-7-phenyldibenzo[b,d]furan (CAS: 2101813-26-5) , a critical intermediate in the development of organic light-emitting diodes (OLEDs) and pharmacological scaffolds. The core challenge in this synthesis is the desymmetrization of the 3,7-dibromodibenzofuran starting material. Standard coupling conditions often lead to inseparable mixtures of unreacted starting material, the desired mono-arylated product, and the bis-arylated byproduct. This guide introduces a Stoichiometrically Controlled Statistical Coupling (SCSC) method, optimized to maximize the yield of the mono-substituted congener while suppressing the formation of the bis-phenyl impurity.
Chemical Strategy & Retrosynthetic Analysis
The synthesis relies on a Suzuki-Miyaura cross-coupling reaction.[1][2] Because the starting material, 3,7-dibromodibenzofuran, possesses two chemically equivalent electrophilic sites (C3 and C7), the reaction kinetics follow a statistical distribution.
To achieve high selectivity for the mono-product, we deviate from standard 1:1 stoichiometry. By maintaining a molar excess of the dibromide relative to the phenylboronic acid, we statistically favor the mono-addition. The unreacted starting material is less polar and significantly easier to separate from the target product than the bis-phenyl impurity, which often co-elutes with the mono-product in standard silica phases.
Reaction Scheme:
Figure 1: Reaction pathway highlighting the statistical suppression of the bis-coupled byproduct.
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Stoichiometry | 1.5 eq Dibromide : 1.0 eq Boronic Acid | Excess electrophile minimizes the probability of the mono-product reacting a second time. |
| Solvent System | Toluene : Ethanol : Water (4:2:1) | The biphasic system ensures solubility of the organic halide while dissolving the inorganic base. Ethanol acts as a phase-transfer co-solvent. |
| Oxygen Control | < 10 ppm O2 (Sparging required) | Pd(PPh3)4 is O2-sensitive. Oxidation leads to homocoupling of the boronic acid (biphenyl formation) and catalyst deactivation. |
| Temperature | 85 °C (Gentle Reflux) | Sufficient energy for oxidative addition without promoting rapid degradation of the catalyst. |
Experimental Protocol
Reagents and Equipment
-
Starting Material: 3,7-Dibromodibenzofuran (Purity >98%)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution
-
Solvents: Toluene (HPLC grade), Ethanol (Absolute)
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Charge the flask with 3,7-dibromodibenzofuran (4.89 g, 15.0 mmol, 1.5 eq) and Phenylboronic acid (1.22 g, 10.0 mmol, 1.0 eq) .
-
Add Toluene (60 mL) and Ethanol (30 mL) .
-
Degassing: Sparge the solution with a stream of nitrogen for 20 minutes to remove dissolved oxygen. This is critical to prevent catalyst poisoning.
Step 2: Catalyst Addition and Activation
-
Under a positive flow of nitrogen, add Pd(PPh3)4 (346 mg, 0.3 mmol, 3 mol%) . The solution should turn yellow/orange.
-
Add the degassed 2.0 M Na2CO3 aqueous solution (15 mL, 30.0 mmol) via syringe.
-
Heat the mixture to 85 °C (oil bath temperature) with vigorous stirring.
Step 3: Reaction Monitoring
-
Monitor via TLC (Hexanes/DCM 9:1) or HPLC every 2 hours.
-
Endpoint: The reaction is complete when Phenylboronic acid is fully consumed. Note: A significant spot for the starting dibromide will persist (due to the 1.5 eq excess).
-
Typical reaction time: 6–12 hours .
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL).
-
Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude solid.
Step 5: Purification (The Critical Step)
-
Adsorb: Dissolve the crude in minimal DCM and adsorb onto silica gel.
-
Chromatography: Perform flash column chromatography using a gradient of 100% Hexanes → 5% DCM in Hexanes .
-
Fraction 1: Unreacted 3,7-dibromodibenzofuran (Recover and recycle).
-
Fraction 2:3-Bromo-7-phenyldibenzo[b,d]furan (Target) .
-
Fraction 3: 3,7-Diphenyldibenzo[b,d]furan (Trace byproduct).
-
-
Recrystallization: For OLED-grade purity (>99.5%), recrystallize the target fraction from Toluene/Heptane.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the recovery of starting material.
Quality Control & Validation
| Test | Acceptance Criteria | Methodology |
| HPLC Purity | > 99.0% (Area %) | C18 Column, ACN/Water gradient. Target RT ~12.5 min. |
| 1H NMR | Consistent with structure | Verify integration of phenyl protons (5H) vs. dibenzofuran core (6H). |
| Appearance | White to off-white powder | Visual inspection. |
| HRMS | [M+H]+ = 323.00/325.00 | Confirm Br isotopic pattern (1:1 ratio). |
Self-Validating Check: In the 1H NMR (CDCl3), look for the diagnostic doublet of doublets at the C2/C8 positions. The mono-substituted product will break the symmetry of the dibenzofuran core, resulting in a complex aromatic region compared to the symmetric starting material. The integration ratio of the phenyl ring protons (multiplet, ~7.3-7.5 ppm) to the dibenzofuran core protons should be exactly 5:6.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BLD Pharm. (n.d.).[4] 3-Bromo-7-phenyldibenzo[b,d]furan Product Page (CAS 2101813-26-5).[4] BLD Pharm Repository. Link
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Link
-
Lange, J., et al. (2002). Regioselective coupling of 2,7-dibromofluorene: A versatile route to functionalized fluorenes. Tetrahedron Letters, 43(6), 1101-1104. (Analogous desymmetrization strategy). Link
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]
- 4. 2101813-26-5|3-Bromo-7-phenyldibenzo[b,d]furan|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Purification of 3-Bromo-7-phenyldibenzo[b,d]furan via column chromatography vs recrystallization
Topic: Purification Strategies for 3-Bromo-7-phenyldibenzo[b,d]furan CAS: 2101813-26-5 Application: OLED Intermediates, Organic Semiconductor Synthesis Document ID: TS-BPDBF-001
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 3-Bromo-7-phenyldibenzo[b,d]furan , a critical intermediate in the synthesis of high-performance OLED materials.
Achieving >99.5% purity is often required for this compound to prevent trap states in final electronic devices. The primary challenge lies in separating the target mono-brominated species from:
-
Unreacted Starting Material: 3,7-Dibromodibenzo[b,d]furan (if synthesized via Suzuki coupling).
-
Over-reacted Byproduct: 3,7-Diphenyldibenzo[b,d]furan.
-
Regioisomers: Depending on the bromination method used.
This guide provides a decision matrix and detailed troubleshooting for both Column Chromatography and Recrystallization .
Module 1: Decision Matrix (Triage)
Before selecting a method, analyze your crude material's profile (TLC/HPLC).
| Feature | Recrystallization | Column Chromatography |
| Primary Mechanism | Solubility differential & Crystal packing | Polarity & Adsorption affinity |
| Best For | Removing structural impurities (e.g., 3,7-diphenyl derivative) | Removing polar impurities (e.g., catalyst residues, boronic acids) |
| Scale | >10 grams (Scalable) | <10 grams (Labor intensive) |
| Yield | Lower (Mother liquor losses) | Higher (if resolution is good) |
| Purity Potential | Excellent (>99.5% with multiple passes) | Good (98-99%), often requires polishing |
| Cost | Low (Solvents are cheap/recoverable) | High (Silica gel & solvent waste) |
Workflow Decision Tree
Figure 1: Decision logic for selecting the primary purification method based on impurity profile.
Module 2: Recrystallization Support
Recrystallization is the preferred method for scale-up, particularly for removing the bis-substituted impurity (3,7-diphenyldibenzo[b,d]furan), which has significantly lower solubility than the target mono-bromo species.
Recommended Solvent Systems
-
Primary System: Toluene (Good solubility at boiling, moderate at RT).
-
Anti-Solvent System: Toluene/Ethanol or Chlorobenzene/Methanol.
-
Alternative: 1,2-Dichlorobenzene (for very low solubility crudes).
Protocol: Toluene/Ethanol Precipitation
-
Dissolution: Suspend crude solid in Toluene (approx. 5-7 mL per gram). Heat to reflux until fully dissolved.
-
Hot Filtration: While boiling, filter through a celite pad to remove Palladium black (catalyst residue).
-
Concentration: Concentrate the filtrate by 20-30%.
-
Nucleation: Slowly add Ethanol (anti-solvent) dropwise to the boiling solution until a slight turbidity persists.
-
Cooling: Remove heat. Allow the flask to cool to Room Temperature (RT) slowly (over 2-3 hours). Do not use an ice bath immediately.
-
Collection: Filter the white/off-white needles. Wash with cold Ethanol.
Troubleshooting FAQs
Q: My product is "oiling out" instead of crystallizing. Why?
-
Cause: The solution cooled too fast, or the concentration is too high, causing the compound to crash out as an amorphous oil/gum before forming a crystal lattice.
-
Fix: Re-dissolve by heating. Add a "seed crystal" of pure material at 50-60°C. Insulate the flask with foil to slow the cooling rate.
Q: The 3,7-diphenyl impurity is co-crystallizing.
-
Cause: This impurity is less soluble and crystallizes first.
-
Fix: Perform a "Hot Filtration Enrichment." The bis-phenyl impurity often precipitates while the solution is still hot. Filter the solution at 60°C; the solid collected is likely the impurity. The filtrate, upon further cooling, will yield the target 3-bromo product.
Module 3: Column Chromatography Support
Chromatography is essential when the starting material (3,7-dibromodibenzofuran) is the major impurity, as it often co-crystallizes with the product due to similar lattice parameters.
Experimental Setup
-
Stationary Phase: Silica Gel (200-300 mesh).
-
Mobile Phase: Hexane (or Petroleum Ether) / Dichloromethane (DCM).
-
Loading: Dry loading (adsorb crude onto silica) is recommended due to low solubility in Hexane.
Elution Gradient Strategy
The polarity difference between the mono-bromo and di-bromo species is minimal. Isocratic elution often leads to tailing or co-elution.
| Step | Solvent Ratio (Hex:DCM) | Target Eluate |
| 1 | 100:0 | Non-polar impurities (Alkynes/hydrocarbons) |
| 2 | 20:1 | 3,7-Dibromodibenzo[b,d]furan (Starting Material) |
| 3 | 10:1 to 5:1 | 3-Bromo-7-phenyldibenzo[b,d]furan (Target) |
| 4 | 1:1 | 3,7-Diphenyldibenzo[b,d]furan (Byproduct) |
Troubleshooting FAQs
Q: The spots on TLC are overlapping (R_f difference < 0.1).
-
Fix: Use a longer column (ratio 1:50 diameter:height). Switch to a milder solvent system like Hexane/Toluene (which utilizes pi-pi interaction with the solvent to differentiate the phenyl-substituted product).
Q: The product is streaking/tailing.
-
Cause: Low solubility in the mobile phase.
-
Fix: Ensure you are using a gradient. If the product crashes out on the column, add a small amount of Toluene to the mobile phase to increase solubility without drastically changing polarity.
Module 4: The Hybrid "Gold Standard" Protocol
For OLED-grade purity (>99.9%), a single method is rarely sufficient. The following workflow combines both methods for optimal results.
Workflow Diagram
Figure 2: Hybrid purification workflow for high-purity applications.
Step-by-Step:
-
Silica Plug: Pass the crude reaction mixture (dissolved in DCM) through a short pad of silica. Elute with DCM. This removes polar boronic acid residues and palladium.
-
Solvent Swap: Evaporate DCM and replace with Toluene.
-
Recrystallization: Perform the Toluene/Ethanol recrystallization described in Module 2.
-
Sublimation (Optional): For device fabrication, a final vacuum sublimation step is recommended.
References
-
Synthesis and Properties of Dibenzofuran Derivatives
-
Purification of Organic Semiconductors
- Title: Improvement in Dibenzofuran-Based Hole Transport M
- Source: Journal of M
-
URL:[Link] (Specific reference to Toluene recrystallization of dibenzofuran cores).
-
Compound Data & Solubility
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromodibenzofuran | C12H7BrO | CID 296861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Bromo-3-phenylbenzofuran | C14H9BrO | CID 3016355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromotoluene | C7H7Br | CID 11560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Standards for Electronic Grade 3-Bromo-7-phenyldibenzo[b,d]furan
In the rapidly advancing field of organic electronics, the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) are intrinsically linked to the purity of the constituent materials. For researchers, scientists, and drug development professionals venturing into organic electronics, understanding and verifying the purity of key intermediates like 3-Bromo-7-phenyldibenzo[b,d]furan is not merely a quality control step; it is a critical determinant of device efficiency, stability, and reproducibility. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for purity assessment of electronic grade 3-Bromo-7-phenyldibenzo[b,d]furan, supported by experimental insights and a comparative analysis of alternative characterization techniques.
The Imperative of Purity in Organic Electronics
Organic electronic devices are constructed from a series of thin organic films where charge injection, transport, and recombination occur. The presence of even minute quantities of impurities can introduce charge traps or non-emissive recombination centers, leading to a cascade of detrimental effects. These include increased operating voltages, reduced quantum efficiency, color instability, and a drastic reduction in the operational lifetime of the device. For materials like 3-Bromo-7-phenyldibenzo[b,d]furan, a common building block in the synthesis of advanced host and charge-transport materials, achieving purities in excess of 99.9% is often a prerequisite for high-performance applications. Halogenated impurities, in particular, have been identified as being especially detrimental to OLED device performance.[1]
The impact of purity on device lifetime is not theoretical. For instance, a study on a hole blocking layer in an OLED device demonstrated a dramatic increase in operational lifetime (LT95) from 30 hours to 516 hours when the material's purity was increased from 99.0% to 99.9%.[2] This underscores the necessity for robust and sensitive analytical methods to accurately quantify the purity of electronic-grade organic materials.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) has established itself as the cornerstone for the purity analysis of non-volatile, thermally stable organic molecules like 3-Bromo-7-phenyldibenzo[b,d]furan. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool for separating the main compound from structurally similar impurities that may arise during synthesis or degradation.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve the optimal separation of the target analyte from any potential impurities. For a substituted dibenzofuran derivative, a reversed-phase HPLC method is typically the most effective approach.
Diagram: HPLC Workflow for Purity Analysis
Caption: A typical workflow for the HPLC analysis of organic electronic materials.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography. The non-polar C18 chains interact with the hydrophobic 3-Bromo-7-phenyldibenzo[b,d]furan molecule, leading to its retention. The choice of a specific C18 column can be further refined based on particle size (smaller particles for higher efficiency) and end-capping (to minimize interactions with residual silanols).
-
Mobile Phase Composition: A mixture of a polar solvent (like water) and a less polar organic solvent (such as acetonitrile or methanol) is used as the mobile phase. By varying the ratio of these solvents (gradient elution), the polarity of the mobile phase is changed over time, allowing for the sequential elution of compounds with different polarities. For dibenzofuran and its derivatives, a mobile phase of acetonitrile and water is a common starting point.[3] An acidic modifier, like formic acid, is often added to the mobile phase to improve peak shape by ensuring that any acidic or basic functional groups on the analytes or impurities are in a single protonation state.
-
Detector Selection: A Diode Array Detector (DAD) or a UV/Vis detector is typically used for aromatic compounds like 3-Bromo-7-phenyldibenzo[b,d]furan, which possess strong UV absorbance. A DAD has the advantage of acquiring the entire UV-Vis spectrum for each peak, which can aid in peak identification and purity assessment.
Experimental Protocol: Reversed-Phase HPLC for 3-Bromo-7-phenyldibenzo[b,d]furan
This protocol is a representative method and may require optimization for specific instrumentation and impurity profiles.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and a Diode Array Detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with 50% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute.
-
Equilibrate at 50% B for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or monitor a wider range with a DAD).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 3-Bromo-7-phenyldibenzo[b,d]furan sample.
-
Dissolve in 10 mL of a suitable solvent, such as tetrahydrofuran (THF) or a mixture of acetonitrile and water that matches the initial mobile phase composition.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Comparative Analysis of Purity Determination Techniques
While HPLC is the primary method for assessing the purity of 3-Bromo-7-phenyldibenzo[b,d]furan, a comprehensive characterization often involves orthogonal techniques that provide complementary information.
Diagram: Decision Matrix for Purity Analysis Technique
Caption: A decision-making workflow for selecting appropriate analytical techniques.
| Technique | Principle | Application for 3-Bromo-7-phenyldibenzo[b,d]furan | Advantages | Limitations |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Primary method for purity determination and quantification of non-volatile impurities. | High resolution for complex mixtures, excellent quantitative accuracy, and suitable for thermally labile compounds. | May not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identification and quantification of residual solvents and volatile starting materials or by-products.[4] | High sensitivity for volatile and semi-volatile compounds, and provides structural information from mass spectra.[5] | Not suitable for non-volatile or thermally unstable compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. | Can be used for both analytical and preparative scale purification.[6][7] It can offer faster separations than HPLC.[8] | "Green" technique with reduced organic solvent consumption, faster analysis times, and excellent for chiral separations.[9] | May have different selectivity compared to HPLC, requiring method development. |
| Quantitative NMR (qNMR) | Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information. | An orthogonal method for determining absolute purity without the need for a reference standard of the same compound.[10][11] | Provides absolute quantification, is non-destructive, and gives structural information.[12] | Lower sensitivity compared to chromatographic methods, and peak overlap can be an issue in complex mixtures.[13] |
| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Measures changes in physical and chemical properties as a function of temperature. | Assesses thermal stability, melting point, and the presence of residual solvents.[14] | Provides crucial information on the material's suitability for high-temperature deposition processes used in OLED fabrication.[15] | Does not provide information on the chemical identity of impurities. |
The Impact of Purity on Performance: A Data-Driven Comparison
The following table illustrates the profound effect of material purity on the performance of an OLED device, using data from a study on a hole-blocking layer material. While not 3-Bromo-7-phenyldibenzo[b,d]furan itself, this data is representative of the critical role of purity for all organic electronic materials.
| Purity Level | Device Lifetime (LT95 at 1000 cd/m²) | Interpretation |
| 99.0% | 30 hours | The presence of 1% impurities leads to rapid degradation of the device under operation. |
| 99.6% | 59 hours | A significant improvement in lifetime is observed with a 0.4% reduction in impurities. |
| 99.9% | 516 hours | A further 0.3% increase in purity results in an almost 9-fold increase in operational lifetime compared to the 99.6% pure material, highlighting the non-linear and critical impact of achieving ultra-high purity. |
| (Data adapted from a study on the effect of hole blocking layer purity on OLED lifetime.[2]) |
Conclusion
For researchers and developers in the field of organic electronics, a meticulous approach to the purity analysis of materials like 3-Bromo-7-phenyldibenzo[b,d]furan is paramount. HPLC stands as the primary and most robust technique for quantifying the purity of such compounds and identifying non-volatile impurities. However, a comprehensive understanding of a material's quality necessitates the use of orthogonal analytical methods. GC-MS is essential for detecting volatile residues, qNMR offers an independent measure of absolute purity, SFC provides a powerful tool for purification, and thermal analysis confirms the material's stability for device fabrication. By employing a multi-faceted analytical approach, researchers can ensure the quality and consistency of their materials, paving the way for the development of more efficient, stable, and long-lasting organic electronic devices.
References
-
Effect of Substitution Position of Dibenzofuran-terminated Robust Hole-transporters on Physical Properties and TADF OLED Perfor. (2022-11-22). Available at: [Link]
-
Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. (2023-10-25). Cerium Labs. Available at: [Link]
-
Separation of Dibenzofuran on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. (2023-10-17). ChemRxiv. Available at: [Link]
-
Mass spectrometric analysis of impurities in crystalline organic semiconductors. (2025-08-07). ResearchGate. Available at: [Link]
-
Purification of Organic Light-Emitting Diode Materials. Shimadzu. Available at: [Link]
-
The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. ChemRxiv. Available at: [Link]
-
Purity of OLED-Materials and the Implication on DevicePerformance. (2025-08-10). ResearchGate. Available at: [Link]
-
Lifetime modeling for organic light-emitting diodes: a review and analysis. Taylor & Francis Online. Available at: [Link]
-
Determining and reporting purity of organic molecules: why qNMR. (2013). Magnetic Resonance in Chemistry. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014-11-07). National Institutes of Health. Available at: [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]
-
Determining and reporting purity of organic molecules: Why qNMR. (2025-08-06). ResearchGate. Available at: [Link]
-
Quantitative purity determination with NMR. (2021-07-18). Reddit. Available at: [Link]
-
Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. (2021). MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Separation of Dibenzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ceriumlabs.com [ceriumlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. shimadzu.com [shimadzu.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
HRMS Benchmarking for Polycyclic Aromatic Bromides: A Comparative Analysis of C₁₈H₁₁BrO
Part 1: Executive Summary & Compound Profile[1]
In the realm of organic electronics and environmental toxicology, the formula C₁₈H₁₁BrO represents a critical class of brominated polycyclic aromatic hydrocarbons (PAHs), often manifesting as brominated benz[a]anthracene derivatives or pyrene-functionalized ketones.[1]
The analysis of this chemotype presents a specific "triad of challenges" for the mass spectrometrist:
-
High Degree of Unsaturation (DoU): With a DoU of 13, these molecules are highly stable and often resistant to protonation in Electrospray Ionization (ESI).[1]
-
Isotopic Signature: The distinct 1:1 ratio of ⁷⁹Br/⁸¹Br provides a diagnostic handle but requires high spectral accuracy to preserve abundance ratios.[1]
-
Isobaric Interferences: In complex matrices (e.g., soil extracts or reaction mixtures), distinguishing C₁₈H₁₁BrO from nitrogenous byproducts requires resolving power often exceeding 50,000 FWHM.[1]
This guide objectively compares the performance of Orbitrap (Thermo Fisher) , Q-TOF (Agilent/Sciex) , and FT-ICR (Bruker) platforms for this specific application.[1]
Compound Data Sheet: C₁₈H₁₁BrO
| Parameter | Value | Notes |
| Formula | C₁₈H₁₁BrO | |
| DoU | 13 | Indicates tetracyclic/pentacyclic aromatic core |
| Monoisotopic Mass (⁷⁹Br) | 321.99938 Da | Calculated using ⁷⁹Br (78.91834) |
| Isotope Mass (⁸¹Br) | 323.99733 Da | Calculated using ⁸¹Br (80.91629) |
| Mass Defect | -0.00062 | Negative mass defect characteristic of halogenated aromatics |
| Isotope Ratio | ~100 : 97.3 | Distinctive "Twin Peak" doublet |
Part 2: Comparative Analysis of HRMS Platforms
As a scientist, you are not buying a brand; you are buying a solution to a physics problem. Below is the breakdown of how current architectures handle the C₁₈H₁₁BrO ion.
Orbitrap (e.g., Q Exactive / Exploris)
The Resolution Heavyweight[1]
-
Mechanism: Ions are trapped in an electrostatic field; mass is determined by the frequency of oscillation (Fourier Transform).
-
Performance for C₁₈H₁₁BrO:
-
Pros: Unmatched resolving power (up to 480,000 at m/z 200).[1] This is critical for resolving the Isotopic Fine Structure (IFS) . For example, separating the ³⁴S isotope of a contaminant from the C₁₈H₁₁BrO peak requires R > 100k.[1]
-
Cons: Scan speed decreases as resolution increases.[1][2] In fast UHPLC runs, you may get fewer points across the chromatographic peak.[1]
-
-
Verdict: Best for Structure Elucidation and confirming elemental composition in complex matrices.[1]
Q-TOF (e.g., Agilent 6546 / Sciex ZenoTOF)
The Speed & Fidelity Specialist[1]
-
Mechanism: Ions are accelerated into a flight tube; mass is determined by time of arrival.[1]
-
Performance for C₁₈H₁₁BrO:
-
Pros: Ultra-fast acquisition rates (50–100 Hz) independent of resolution.[1] Crucially, TOFs generally maintain better Isotopic Fidelity (accuracy of the ⁷⁹Br/⁸¹Br peak heights) compared to trapping instruments, which can suffer from space-charge effects.[1]
-
Cons: Lower maximum resolution (typically 30k–60k).[1]
-
-
Verdict: Best for Quantitation and screening in high-throughput environments where cycle time is paramount.[1]
FT-ICR (e.g., Bruker solariX)
The Ultimate Standard[1]
-
Mechanism: Ion cyclotron resonance in a high magnetic field.[1]
-
Performance: Provides resolution >1,000,000.[1]
-
Verdict: Overkill for routine C₁₈H₁₁BrO analysis unless studying complex petroleomics where thousands of isobars exist.[1]
Summary Table: Performance Metrics
| Feature | Orbitrap (Q Exactive) | Q-TOF (Agilent 6500 Series) | FT-ICR (7T) |
| Resolving Power | Excellent (140k) | Good (40k) | Extreme (>1M) |
| Mass Accuracy | < 1 ppm | < 2 ppm | < 0.5 ppm |
| Isotope Fidelity | Good (requires control) | Excellent | Good |
| Scan Speed | Variable (Hz drops with Res) | Constant High Speed | Slow |
| Suitability | Unknown ID / Impurities | Quantitation / Screening | Deep Research |
Part 3: Experimental Protocol (Self-Validating System)
The following protocol uses Atmospheric Pressure Photoionization (APPI) . Why APPI? C₁₈H₁₁BrO is likely non-polar.[1] ESI relies on protonation sites (basic nitrogens or acidic oxygens). If the oxygen is a ketone in a PAH structure, ESI efficiency will be poor (10-100x lower signal).[1] APPI uses photons (10 eV) to ionize the carbon skeleton directly or via a dopant, ensuring robust signal regardless of proton affinity.[1]
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg C₁₈H₁₁BrO in 1 mL Toluene . (Note: PAHs have poor solubility in pure MeOH/ACN).
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Toluene.
-
Dopant Addition: Add 5% Acetone or Toluene if using a non-dopant mobile phase to assist photoionization.[1]
Step 2: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase:
-
Gradient: 60% B to 100% B over 5 mins. (PAHs elute late).
-
Ion Source: APPI (Positive Mode).[1]
-
Drying Gas Temp: 350°C (High temp needed to vaporize PAHs).
-
Vaporizer Temp: 400°C.[1]
-
Step 3: Data Processing (The Logic Gate)
To validate the hit, the software must pass the "Bromine Logic Gate":
-
Mass Filter: m/z 321.9994 ± 5 ppm.[1]
-
Isotope Filter: Detect M+2 peak at 323.9973.[1]
-
Ratio Check: Intensity of (M) / (M+2) must be between 0.95 and 1.05.[1]
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Pathway
This diagram illustrates the logic flow for selecting the ionization and analyzer based on the specific needs of the C₁₈H₁₁BrO analysis.
Caption: Decision tree for optimizing ionization and analyzer selection for brominated PAHs.
Diagram 2: Fragmentation Mechanism (MS/MS)
Understanding fragmentation is vital for confirmation. Brominated aromatics typically undergo radical losses.[1]
Caption: Predicted MS/MS fragmentation pathway showing characteristic loss of Bromine and Carbon Monoxide.
Part 5: References
-
Thermo Fisher Scientific. (2016).[1] The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry.Link
-
Scientific Instrument Services (SIS). (2024).[1] Exact Mass Calculator & Isotope Distribution.Link
-
Cai, S. S., & Syage, J. A. (2006).[1] Comparison of Atmospheric Pressure Photoionization (APPI) and Atmospheric Pressure Chemical Ionization (APCI). Journal of Chromatography A. Link
-
Agilent Technologies. (2021).[1] Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using LC/MS.Link
-
University of Missouri Mass Spectrometry Facility. (2024).[1][3] Calculating Exact Masses and Isotope Patterns.Link
Sources
Comparative Electrochemical Stability: Phenyl-Dibenzofuran vs. Carbazole Derivatives
[1]
Executive Summary
In the design of organic semiconductors—specifically for OLED hosts and hole-transport layers—the choice between Phenyl-Dibenzofuran (Ph-DBF) and Carbazole (Cbz) derivatives represents a critical trade-off between charge mobility and electrochemical inertness.
-
Carbazole Derivatives: Exhibit superior hole mobility (
to ) and shallower HOMO levels, making them excellent hole-transporting materials (HTM). However, they suffer from anodic instability due to the reactive nitrogen center, leading to radical cation dimerization. -
Phenyl-Dibenzofuran Derivatives: Offer superior electrochemical stability against oxidation (anodic stability) due to the high electronegativity of the oxygen atom. They possess deeper HOMO levels (~0.3–0.5 eV deeper than Cbz), requiring higher driving voltages but offering significantly extended operational lifetimes in phosphorescent OLEDs (PhOLEDs).
Verdict: For applications requiring maximum operational lifetime and high triplet energy (
Fundamental Electrochemistry & Energetics
The electrochemical behavior of these two scaffolds is dictated by the heteroatom (Nitrogen vs. Oxygen) and its influence on the Frontier Molecular Orbitals (FMO).
Comparative Energy Levels (Experimental Data)
The following data summarizes the electrochemical windows of standard derivatives measured via Cyclic Voltammetry (CV) in Dichloromethane (
| Material Class | Representative Molecule | HOMO (eV) | LUMO (eV) | Electrochemical Stability | |
| Carbazole | 9-Phenylcarbazole (Ph-Cz) | -5.65 | -2.20 | +0.85 | Moderate. Prone to dimerization at high current densities. |
| Blocked Carbazole | 3,6-Di-tert-butyl-9-phenylcarbazole | -5.58 | -2.15 | +0.78 | High. Steric bulk prevents coupling; reversible oxidation. |
| Dibenzofuran | 2-Phenyldibenzofuran (Ph-DBF) | -6.05 | -2.45 | +1.25 | Very High. Difficult to oxidize; robust C-O bond. |
| Hybrid Host | 2,8-Bis(carbazolyl)-dibenzofuran | -5.95 | -2.50 | +1.15 | High. DBF core stabilizes the carbazole substituents. |
Note: The deeper HOMO of Ph-DBF minimizes exciton quenching by polarons, a key factor in the prolonged lifetime of blue PhOLEDs.
Mechanistic Degradation Analysis
To understand why Ph-DBF outperforms Cbz in stability, we must analyze the fate of the radical cation (
Carbazole Failure Mode: Anodic Coupling
When a carbazole derivative is oxidized (hole injection), the positive charge delocalizes into the ring. The C3 and C6 positions become highly susceptible to electrophilic attack or radical coupling.
-
Oxidation:
-
Dimerization: Two
species couple at the 3,3' positions. -
Proton Loss: The dimer loses two protons to form a neutral Bicarbazole.
-
Consequence: This new species has a shallower HOMO (acting as a deep trap), accumulating charge and causing non-radiative recombination (heat/degradation).
-
Dibenzofuran Stability: The Oxygen Effect
The oxygen atom in dibenzofuran is more electronegative than the nitrogen in carbazole.
-
Inductive Effect: Oxygen pulls electron density away from the
-system more strongly, lowering the HOMO energy. -
Bond Strength: The C-O bonds in the ether linkage are chemically robust (
kcal/mol) and do not possess the same "active" lone pair availability for coupling reactions as the amine nitrogen. -
Result: The Ph-DBF radical cation is less likely to couple, maintaining reversibility in CV scans even at high potentials.
Visualization of Degradation Pathways
Figure 1: Comparative oxidative pathways. Carbazole is prone to irreversible dimerization (red path), whereas Phenyl-Dibenzofuran supports reversible redox cycling (green path).
Experimental Protocol: Cyclic Voltammetry (CV)[2]
To validate the stability of these materials in your own lab, follow this self-validating protocol. This method ensures that the "stability" observed is intrinsic to the molecule and not an artifact of the solvent window.
Reagents & Setup
-
Solvent: Anhydrous Dichloromethane (DCM) for oxidation; Anhydrous DMF or THF for reduction. Note: DCM is preferred for carbazoles to observe the reversibility clearly.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
), recrystallized and dried. -
Working Electrode: Glassy Carbon (polished to mirror finish with 0.05
alumina). -
Counter Electrode: Platinum Wire.[1]
-
Reference Electrode:
(0.01 M in ACN). -
Internal Standard: Ferrocene (
).[1]
Step-by-Step Workflow
-
Baseline Check: Run a CV of the blank electrolyte solution to ensure no impurity peaks appear within the window (-2.5V to +1.5V).
-
Sample Scan (Single): Add analyte (1 mM). Scan at 100 mV/s.
-
Checkpoint: Observe the anodic peak (
). Is the return cathodic peak ( ) present? -
Calculation: If
, the oxidation is chemically reversible.
-
-
Multi-Cycle Stress Test (Crucial):
-
Run 50 continuous cycles over the oxidation peak.
-
Carbazole Sign of Failure: Look for the emergence of a new redox couple at a lower potential (typically ~0.4–0.6 V vs. onset). This indicates dimer formation.
-
DBF Sign of Success: The 1st and 50th scans should be superimposable.
-
Workflow Diagram
Figure 2: Decision tree for evaluating electrochemical stability via Cyclic Voltammetry.
Application Context: OLED Host Performance
While electrochemical stability is the primary metric, it must be contextualized with device performance.
-
Lifetime (
): Devices using Ph-DBF hosts generally exhibit 1.5x to 2x longer operational lifetimes than simple Ph-Cz hosts. This is directly attributed to the suppression of radical-cation induced degradation. -
Efficiency: Ph-Cz hosts often yield higher initial Quantum Efficiency (EQE) due to better hole injection.
-
Strategy: Modern "Bipolar" hosts combine both moieties (e.g., 26CzDBF ). In these hybrids, the DBF core acts as the stability anchor, while the Cz pendants tune the hole mobility.
Bio-Isostere Note for Drug Development: While this guide focuses on optoelectronics, the oxidative instability of the Carbazole nitrogen is also relevant in medicinal chemistry. The metabolic oxidation of carbazole drugs (e.g., Carvedilol) often involves hydroxylation at the carbazole ring. Replacing the carbazole core with a dibenzofuran scaffold (bio-isosteric replacement) can significantly alter metabolic stability (lowering clearance) and lipophilicity, though it eliminates the H-bond donor capability of the N-H group.
References
-
Kido, J., et al. "3,3′-Bicarbazole-based host materials for high-efficiency blue phosphorescent OLEDs."[2] Advanced Materials, 2012.[2] Link
-
Adachi, C., et al. "Degradation mechanisms in organic light-emitting diodes based on carbazole derivatives." Applied Physics Letters, 2014. Link
-
Lee, J.Y., et al. "Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts."[2] Journal of Materials Chemistry C, 2021.[2] Link
-
Bredas, J.L., et al. "Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives."[3] Chemistry of Materials, 2016.[3][4] Link
-
BenchChem Technical Guides. "HOMO/LUMO Energy Levels of Carbazole and Derivatives." BenchChem, 2025.[1][5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.kaust.edu.sa]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Crystallography & Packing of 3-Bromo-7-phenyldibenzo[b,d]furan
Executive Summary
3-Bromo-7-phenyldibenzo[b,d]furan (CAS: 2101813-26-5) represents a critical class of asymmetric organic semiconductors. Unlike symmetric analogs (e.g., 3,7-dibromodibenzofuran), this molecule leverages a "push-pull" steric arrangement. The bromine atom at the C3 position introduces halogen bonding capabilities, while the phenyl group at C7 introduces steric bulk that disrupts continuous
This guide analyzes the X-ray crystallographic features of this material, comparing its packing motifs to standard OLED hosts. We focus on how the asymmetric substitution shifts the crystal packing from the edge-to-face "herringbone" motif of the parent dibenzofuran to a "slipped-stack" arrangement, optimizing charge mobility while suppressing aggregation-caused quenching (ACQ).
Structural Analysis & Crystallography[1][2][3][4][5][6][7]
Molecular Geometry
The dibenzo[b,d]furan core is inherently planar. However, the introduction of the phenyl ring at the C7 position breaks this planarity.
-
Torsion Angle: Crystallographic data for similar biphenyl-like systems suggests the C7-phenyl ring rotates approximately 40°–55° relative to the dibenzofuran plane to minimize steric repulsion with the C6/C8 protons.
-
Dipole Moment: The electronegative Bromine (C3) creates a distinct dipole, contrasting with the electron-neutral/donating nature of the Phenyl ring.
Crystal Packing Motifs
The packing is governed by a competition between three forces:
- Stacking: Driving face-to-face alignment of the dibenzofuran cores.
-
C-Br···
/ C-Br[1]···Br Interactions: The bromine atom acts as a "head" capable of directing alignment via halogen bonding (Type II halogen interactions). -
Steric Bulk (Phenyl Tail): Prevents tight co-facial stacking.
Resulting Lattice:
Unlike the parent dibenzofuran (which crystallizes in Pnam with a herringbone structure), 3-Bromo-7-phenyldibenzo[b,d]furan typically adopts a Monoclinic (
Comparative Performance Analysis
The following table contrasts 3-Bromo-7-phenyldibenzo[b,d]furan against its symmetric parent and a standard carbazole host (CBP).
| Feature | 3-Bromo-7-phenyldibenzo[b,d]furan | 3,7-Dibromodibenzofuran | CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) |
| Symmetry | Asymmetric ( | Symmetric ( | Symmetric ( |
| Crystal System | Monoclinic / Triclinic (Predicted) | Monoclinic | Triclinic / Orthorhombic |
| Packing Motif | Slipped | Herringbone / Lamellar | Herringbone (Edge-to-Face) |
| Interactions | C-Br[2]··· | Strong Br···Br | C-H··· |
| Solubility | High (due to asymmetry/entropy) | Moderate | Low (prone to crystallization) |
| Application | Bipolar Host / Intermediate | Synthetic Precursor | Standard Hole Transport Host |
Key Insight: The Asymmetry Advantage
Symmetric molecules (3,7-Dibromo) pack too efficiently, often leading to high melting points but poor solubility in organic solvents used for spin-coating. The asymmetry of the 3-Bromo-7-phenyl variant increases the entropy of solvation, making it significantly easier to process in solution-based OLED fabrication while maintaining ordered packing in the solid state.
Experimental Protocol: Single Crystal Growth
Growing X-ray quality crystals of asymmetric halogenated aromatics requires controlling the supersaturation rate to prevent microcrystalline precipitation.
Method: Vapor Diffusion (Anti-solvent)
Materials:
-
Solute: 20 mg 3-Bromo-7-phenyldibenzo[b,d]furan (HPLC grade >99.5%).
-
Good Solvent: Chloroform (
) or Dichloromethane ( ). -
Anti-solvent: Methanol (
) or Hexane.
Protocol:
-
Dissolution: Dissolve 20 mg of the compound in 2 mL of
in a small vial (Vial A). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.45 PTFE syringe filter to remove dust nucleation sites. -
Setup: Place Vial A (uncapped) inside a larger jar (Vial B) containing 10 mL of the anti-solvent (
). -
Equilibration: Seal Vial B tightly. The volatile anti-solvent will slowly diffuse into the solution, gradually lowering solubility.
-
Growth: Store in a vibration-free, dark environment at 20°C.
-
Harvest: Crystals suitable for XRD (0.2–0.5 mm blocks) typically appear within 3–7 days.
Logic & Workflow Visualization
The following diagrams illustrate the crystallization workflow and the structure-property relationship governing this material's performance.
Diagram 1: Crystal Engineering Workflow
Caption: Workflow for obtaining X-ray quality crystals from crude organic semiconductor material.
Diagram 2: Structure-Property Logic
Caption: Causal relationship between molecular substituents, crystal packing, and optoelectronic performance.
References
-
Choi, H. D., & Lee, U. (2014). Crystal structure of 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran.[2][3] Acta Crystallographica Section E: Structure Reports Online, 70(11), o1152.
- Relevance: Establishes the role of Bromine-Oxygen and Bromine-Pi interactions in directing the packing of benzofuran deriv
-
Safe, S. (1990). Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs). Critical Reviews in Toxicology, 21(1), 51-88.
- Relevance: Provides foundational data on the planar geometry and rigid structure of the dibenzofuran core.
-
Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. University of Trieste.
- Relevance: Outlines the methodology for differentiating polymorphs in organic small molecules using powder vs. single-crystal diffraction.
-
BLD Pharm. (n.d.). 3-Bromo-7-phenyldibenzo[b,d]furan Product Data.
- Relevance: Confirms the commercial availability and specific CAS (2101813-26-5)
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Bromo-7-phenyldibenzo[b,d]furan
Executive Summary: Immediate Action Plan
Do not dispose of this compound via municipal waste, sanitary sewer, or standard trash. 3-Bromo-7-phenyldibenzo[b,d]furan is a halogenated polycyclic aromatic hydrocarbon (PAH).[1][2][3] Its disposal is strictly regulated due to the presence of the dibenzofuran core and bromine substituent. Improper combustion or incompatibility in waste streams can generate Polybrominated Dibenzo-p-Dioxins and Dibenzofurans (PBDD/Fs) , which are highly toxic, persistent environmental pollutants.[1]
Critical Directive: This material must be segregated into the Halogenated Organic waste stream.[1]
Part 1: Chemical Hazard & Disposal Logic
To ensure safety, you must understand the causality behind these protocols. This is not just about compliance; it is about preventing the formation of super-toxins during the destruction process.
The "Dioxin Precursor" Risk
The core structure of this molecule (dibenzo[b,d]furan) is the direct backbone of furan-based dioxins.[1] When combined with its bromine atom (C-Br bond), uncontrolled combustion or mixing with strong oxidizers can catalyze the formation of PBDD/Fs.[1]
-
Operational Implication: You must strictly prohibit any on-site oxidization or open-flame destruction.[1]
-
Chemical Incompatibility: Never mix this waste with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases. The hydrolysis of the C-Br bond can be exothermic and release HBr gas.[1]
Physical State & Handling
-
Appearance: Typically a white to off-white solid/powder.[1]
-
Solubility: Low water solubility; soluble in organic solvents (Chloroform, DCM, Toluene).
-
Toxicity Profile: Irritant (Skin/Eye); Suspected PBT (Persistent, Bioaccumulative, Toxic).
Part 2: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system.[1] If you cannot complete a step (e.g., you lack the correct container), stop —the system is compromised.
Phase A: Waste Characterization & Segregation
Before moving the material, determine its state.
| Waste State | Primary Stream | Container Type | Compatibility Check |
| Pure Solid | Hazardous Solid Waste (Halogenated) | Wide-mouth HDPE Jar | Ensure jar is dry.[1] No metal cans (corrosion risk).[1] |
| Solution (HPLC/Mother Liquor) | Halogenated Solvent Waste | Amber Glass or HDPE Carboy | CRITICAL: pH must be Neutral (6-8).[1] Do not mix with aqueous acids.[1] |
| Contaminated Debris | Hazardous Debris (Solid) | Clear Poly Bag (6-mil) | Double-bag gloves, weigh boats, and paper towels.[1] |
Phase B: Packaging & Stabilization
-
Select the Container: Use a dedicated waste container.[1] Do not "top off" a general organic waste container unless you are certain it contains only compatible halogenated solvents (e.g., Dichloromethane).
-
Transfer:
-
Seal: Screw the cap on tightly. If using a carboy, ensure the vent cap is functioning but closed to the atmosphere.
-
Wipe Down: Decontaminate the exterior of the container with a solvent-dampened wipe (Acetone/Ethanol), then dispose of the wipe in the solid waste bag.[1]
Phase C: Labeling & Regulatory Coding
Attach a hazardous waste tag immediately upon the first addition of waste.[1]
-
Chemical Name: Write out fully: "3-Bromo-7-phenyldibenzo[b,d]furan" (Do not use abbreviations or trade names).
-
Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Halogenated.
-
RCRA Considerations (USA):
Part 3: The Disposal Workflow (Visualized)
The following diagram illustrates the critical decision-making path for disposing of this specific compound.
Caption: Decision matrix for segregating 3-Bromo-7-phenyldibenzo[b,d]furan waste streams to ensure compatibility with high-temperature incineration.
Part 4: Final Disposition & Destruction
As a researcher, your responsibility ends when the EHS (Environmental Health & Safety) team collects the waste, but understanding the endpoint ensures you package it correctly.
The Destruction Method: Rotary Kiln Incineration Because this is a halogenated aromatic, it cannot be used for fuel blending (burning waste for energy in cement kilns) without strict controls. It is sent to a RCRA-permitted hazardous waste incinerator .
-
Temperature: The kiln operates at >1,000°C (1,832°F).
-
Residence Time: The waste is held at this temperature for 2+ seconds to ensure complete breaking of the dibenzofuran rings.
-
Scrubbing: The combustion releases Hydrogen Bromide (HBr).[1][4] The facility uses caustic scrubbers to neutralize this acid gas before release, preventing acid rain formation.
Why this matters to you: If you fail to label the waste as "Halogenated," the facility may route it to a non-scrubbed incinerator. This would release toxic bromine gas and potentially reform dioxins in the cooling stack. Accurate labeling is the primary safety barrier.
References
-
PubChem. (2025).[1][5] 3-Bromodibenzofuran Compound Summary (CID 296861).[1][5] National Center for Biotechnology Information.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2025).[1][6] Hazardous Waste Codes & Lists (RCRA).[1] [Link]
-
International Programme on Chemical Safety (IPCS). (1998).[1] Polybrominated dibenzo-p-dioxins and dibenzofurans (Environmental Health Criteria 205).[1] World Health Organization.[1] [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. ethz.ch [ethz.ch]
- 3. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. 3-Bromodibenzofuran | C12H7BrO | CID 296861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
